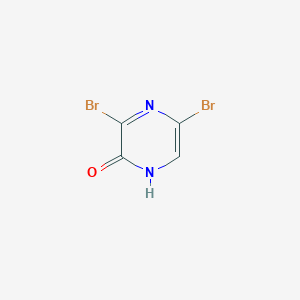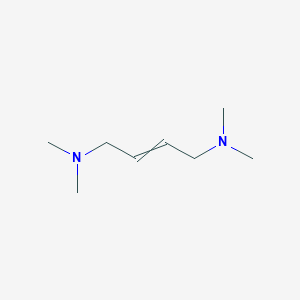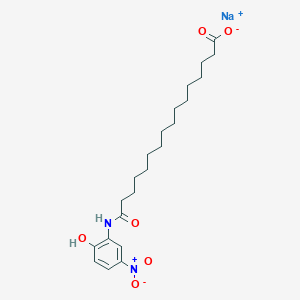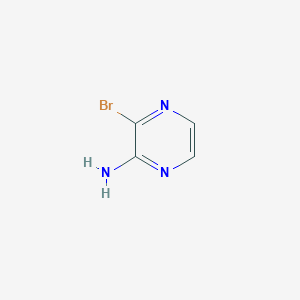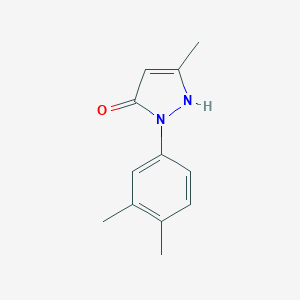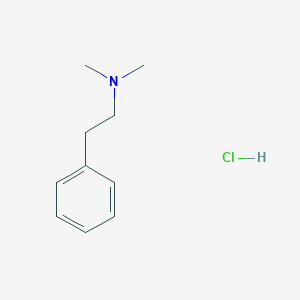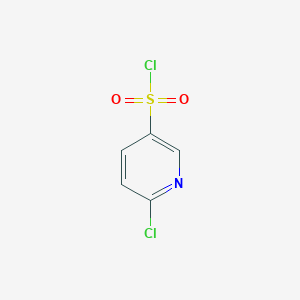
6-氯吡啶-3-磺酰氯
概述
描述
Synthesis Analysis
The synthesis of 6-chloropyridine-3-sulfonyl chloride and related compounds involves several steps, including the selective sulfonation and chlorination of pyridine derivatives. An improved synthesis method has been reported, offering a high yield of 4-chlorocoumarin-3-sulfonyl chloride, a related compound, which is then reacted with various nucleophiles to obtain substituted products with potential anticancer and anti-HIV applications (Jashari et al., 2007).
Molecular Structure Analysis
The molecular structure of 6-chloropyridine-3-sulfonyl derivatives, such as 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, has been characterized, revealing the dihedral angle between the pyridine rings and the hydrogen bonding patterns that contribute to its chemical reactivity and potential applications (Suchetan et al., 2013).
Chemical Reactions and Properties
6-Chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including its use in the synthesis of sulfonated tetrahydropyridine derivatives via radical reactions with 1,6-enynes and sulfur dioxide, showcasing its utility in generating sulfonated pyrrolidine and tetrahydropyridine derivatives under mild conditions without the need for catalysts or additives (An & Wu, 2017).
科学研究应用
Synthesis of Various Organic Compounds : Pyridine-3-sulfonyl chloride is used to produce hydrazones, semicarbazides, and azides, with potential applications in organic synthesis (Cremlyn, Jones, Swinbourne & Yung, 1980).
Catalyst for Organic Synthesis : It can be used to synthesize 3-cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chlorides and N-substituted sulfonylamides, serving as a catalyst for synthesizing a variety of organic compounds (Dmitrieva, Dyadyuchenko, Strelkov & Kaigorodova, 2009).
Applications in Organic Electronics and Catalysis : Sulfur-substituted derivatives of the octa-.mu.3-chloro-hexamolybdenum(4+) cluster unit are potential candidates for use in organic electronics, catalysis, and catalytic processes (Michel & Mccarley, 1982).
Synthesis of 6-Methyluracil-5-Sulfonyl Chloride : The compound can be synthesized by sulfochlorinating 6-methyluracil with chlorosulfonic acid in the presence of thionyl chloride, offering potential for increased yield and improved tautomerism control (Pogorelova, Orlov & Isak, 2006).
Synthesis of Sulfonated Tetrahydropyridine Derivatives : A method for synthesis of sulfonated tetrahydropyridine derivatives using 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates has been developed (An & Wu, 2017).
Production of Sulfonamides and Sulfonyl Azides : 5-chloro-2-thiophenesulfonyl chloride reacts with various compounds to produce sulfonamides, sulfonohydrazides, and sulfonyl azides, which can be further refined into sulfonamides (Obafemi, 1982).
Synthesis of Derivatives and Tris-sulfonyl Compounds : 2,6-diamino-4-methyl-3-pyridinecarbonitrile is a versatile reagent for synthesizing various derivatives and preparing tris-sulfonyl compounds (Katritzky, Rachwał, Smith & Steel, 1995).
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides : A sulfur-functionalized aminoacrolein derivative efficiently synthesizes heterocyclic sulfonamides and sulfonyl fluorides, providing rapid access to compounds with limited chemical stability (Tucker, Chenard & Young, 2015).
Industrial Production of Sulfonyl Chlorides : A new method provides a high yield of sulfonyl chlorides (45-82%) with no special conditions, making it a convenient and simple method for industrial production (Lezina, Rubtsova & Kuchin, 2011).
Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides : This method allows for the rapid and stable preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, potentially benefiting parallel chemistry efforts (Wright & Hallstrom, 2006).
安全和危害
6-Chloropyridine-3-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZKKHONVQGXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383137 | |
| Record name | 6-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-3-sulfonyl Chloride | |
CAS RN |
6684-39-5 | |
| Record name | 6-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyridinesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

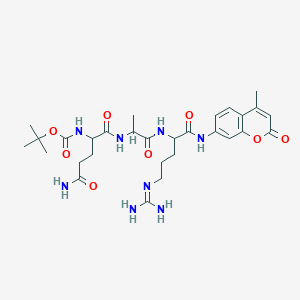
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
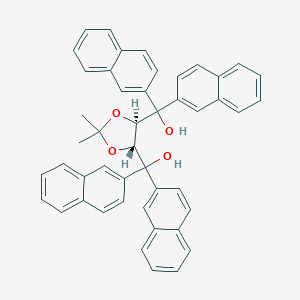
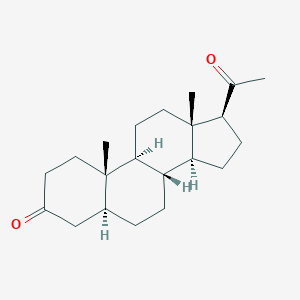


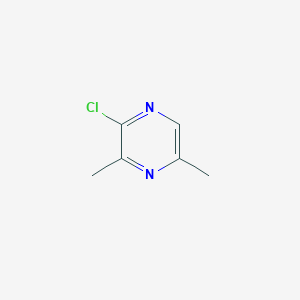
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
